Cas no 197379-70-7 (6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

6-Bromo-1,4,4-trimethyl-2,3-dihydroquinoline is a brominated dihydroquinoline derivative with a molecular formula of C₁₂H₁₆BrN. This compound features a fused bicyclic structure, incorporating a bromine substituent at the 6-position, which enhances its reactivity in cross-coupling and substitution reactions. The presence of two methyl groups at the 4-position and an additional methyl group on the nitrogen-containing ring contributes to its steric and electronic properties, making it useful in synthetic organic chemistry and pharmaceutical intermediates. Its stable dihydroquinoline core allows for further functionalization, offering versatility in the development of heterocyclic compounds. The bromine atom provides a handle for metal-catalyzed transformations, facilitating applications in medicinal chemistry and materials science.
6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline structure
197379-70-7 structure
Product Name:6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline
CAS No:197379-70-7
MF:C12H16BrN
MW:254.166142463684
MDL:MFCD12913856
CID:2118856
PubChem ID:10706085
Update Time:2025-05-25

6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline
    • 6-bromo-1,4,4-trimethyl-2,3-dihydroquinoline
    • 6-broMo-1,4,4-triMethyl-1,2,3,4-tetrahydroquinoline
    • SCHEMBL8699677
    • XHA37970
    • DB-065941
    • CS-0342258
    • SB35113
    • DTXSID80443810
    • AT39782
    • 197379-70-7
    • MFCD12913856
    • 6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline
    • MDL: MFCD12913856
    • Inchi: 1S/C12H16BrN/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7H2,1-3H3
    • InChI Key: BOOIABRLBHYNSK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C)(C)CCN2C

Computed Properties

  • Exact Mass: 253.04661g/mol
  • Monoisotopic Mass: 253.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 3.2Ų

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6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:197379-70-7)6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline
Order Number:A925132
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:42
Price ($):455.0
Email:sales@amadischem.com

Additional information on 6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline

Introduction to 6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline (CAS No. 197379-70-7)

6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline, identified by its Chemical Abstracts Service (CAS) number 197379-70-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives family, a class of molecules known for their diverse biological activities and applications in drug development. The structural features of 6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline, particularly the presence of a bromine substituent and multiple methyl groups, contribute to its unique chemical properties and potential therapeutic utility.

The molecular structure of 6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline consists of a seven-membered aromatic ring system fused with a piperidine moiety. The bromine atom at the 6-position introduces electrophilic characteristics, making the compound a valuable intermediate in organic synthesis. Additionally, the three methyl groups at the 1-, 4-, and 4'-positions enhance the steric hindrance around certain reactive sites, influencing its reactivity and selectivity in various chemical transformations.

In recent years, quinoline derivatives have been extensively studied for their potential applications in treating infectious diseases, cancer, and neurological disorders. The brominated derivative 6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline has emerged as a promising scaffold for developing novel therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors has been explored in several preclinical studies.

One of the most compelling aspects of 6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating compounds that modulate kinases and other enzymes involved in cancer progression. The bromine atom serves as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and enhancing the pharmacological profile of derived compounds.

The pharmacological activity of 6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline has been investigated in several contexts. Initial studies have highlighted its potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis. Furthermore, its interaction with mammalian enzymes has been explored for anti-inflammatory and analgesic applications. The compound’s ability to cross the blood-brain barrier has also raised interest in its potential use for treating neurodegenerative diseases.

Advances in computational chemistry have further propelled the study of 6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline. Molecular modeling techniques have been employed to predict binding affinities and identify optimal conformations for drug-receptor interactions. These computational approaches have guided experimental design and accelerated the discovery process by reducing the need for extensive trial-and-error experimentation.

The synthesis of 6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by bromination and methylation steps. The use of advanced catalytic systems has improved the efficiency of these transformations while minimizing byproduct formation.

In conclusion,6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline (CAS No. 197379-70-7) represents a significant compound in pharmaceutical research due to its versatile structural features and potential therapeutic applications. Its role as an intermediate in drug development underscores its importance in advancing medicinal chemistry efforts aimed at addressing various human diseases.

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Amadis Chemical Company Limited
(CAS:197379-70-7)6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline
A925132
Purity:99%
Quantity:1g
Price ($):455.0
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